4-Pob-mts

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phosphoryloxybenzyl Methanethiosulfonate involves the reaction of 4-hydroxybenzyl alcohol with methanethiosulfonate under specific conditions. The reaction typically requires a base such as sodium hydroxide to deprotonate the hydroxyl group, followed by the addition of methanethiosulfonate to form the desired product.

Industrial Production Methods

Industrial production of 4-Phosphoryloxybenzyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phosphoryloxybenzyl Methanethiosulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The methanethiosulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.

Substitution: Nucleophiles like amines and thiols are used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

4-Phosphoryloxybenzyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent for the modification of sulfhydryl groups in proteins and peptides.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Industry: Used in the synthesis of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Phosphoryloxybenzyl Methanethiosulfonate involves the formation of a covalent bond with sulfhydryl groups in proteins and peptides. This modification can alter the activity, stability, and interactions of the target proteins, providing valuable insights into their biological functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium: Another sulfhydryl active reagent used in cell viability assays.

S-Adenosyl-L-Methionine: A methyl group donor used in methylation reactions.

Uniqueness

4-Phosphoryloxybenzyl Methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups, making it a valuable tool in the study of protein function and interactions .

Activité Biologique

4-Phosphoryloxybenzyl Methanethiosulfonate (4-Pob-mts), with a CAS number of 887407-33-2, is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article explores its synthesis, mechanism of action, applications in scientific research, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is synthesized through the reaction of 4-hydroxybenzyl alcohol with methanethiosulfonate in the presence of a base such as sodium hydroxide. This reaction leads to the formation of a compound that can modify sulfhydryl groups in proteins and peptides, which is crucial for studying protein interactions and enzyme mechanisms.

Chemical Structure

- Molecular Weight : 298.3 g/mol

- Chemical Formula : C₁₃H₁₅O₅S₂

The primary mechanism of action for this compound involves the formation of covalent bonds with sulfhydryl groups in proteins. This modification can lead to changes in protein activity, stability, and interactions. The ability to selectively target these groups makes this compound a valuable tool for probing protein functions and studying enzymatic processes .

Biological Activity

This compound exhibits several biological activities that are relevant in both basic research and potential therapeutic applications:

- Protein Modification : Alters the functionality of proteins by modifying thiol groups, impacting their structural integrity and activity.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes by covalently modifying active site residues.

- Studying Protein-Protein Interactions : Facilitates the exploration of interactions between different proteins by tagging specific residues.

Applications in Research

This compound has been utilized across various fields, including:

- Biochemistry : As a reagent for studying protein dynamics and interactions.

- Cell Biology : Investigating cellular signaling pathways and enzyme mechanisms.

- Drug Development : Potential applications in designing inhibitors targeting specific enzymes involved in disease processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in biological research:

-

Protein Interaction Studies :

- A study demonstrated that this compound could effectively modify specific cysteine residues in target proteins, allowing researchers to map interaction networks within cellular environments.

-

Enzyme Mechanism Exploration :

- Research involving various enzymes showed that treatment with this compound resulted in significant changes to enzyme kinetics, providing insights into the catalytic mechanisms at play.

-

Therapeutic Potential :

- Investigations into the use of this compound as a therapeutic agent revealed its potential to inhibit cancer-related pathways by targeting specific proteins involved in tumor growth.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Chemical Structure | Key Differences |

|---|---|---|

| 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Sulfhydryl active reagent | Used primarily in cell viability assays |

| S-Adenosyl-L-Methionine | Methyl group donor | Involved in methylation reactions |

| N-Ethylmaleimide | Electrophilic maleimide | Non-specific thiol modification |

Propriétés

IUPAC Name |

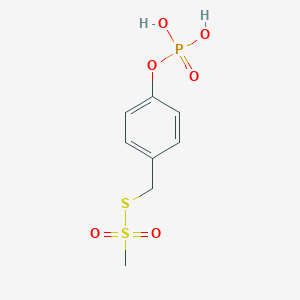

[4-(methylsulfonylsulfanylmethyl)phenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O6PS2/c1-17(12,13)16-6-7-2-4-8(5-3-7)14-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYYOYVSOQFOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392060 |

Source

|

| Record name | 4-POB-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-33-2 |

Source

|

| Record name | 4-POB-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.